Capsaïcine
Vue d'ensemble
Description
Capsaicin, chemically known as 8-methyl-N-vanillyl-6-nonenamide, is the active component found in chili peppers, which belong to the genus Capsicum. It is responsible for the characteristic pungency of these peppers. Capsaicin is a hydrophobic, colorless, crystalline solid that produces a sensation of burning in any tissue it comes into contact with . It is widely used in culinary applications, as well as in medicinal and industrial products.
Applications De Recherche Scientifique
Capsaicin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Utilized in topical analgesics for pain relief, particularly in conditions like arthritis and neuropathy.
Industry: Used in the production of self-defense sprays, food additives, and as an antifungal agent
Mécanisme D'action
Target of Action
Capsaicin, a naturally occurring compound found in chili peppers, primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a ligand-gated cation channel found on nociceptive nerve fibers . It plays a crucial role in the sensation of pain and heat .
Mode of Action
Capsaicin acts as an agonist for the TRPV1 receptor . Upon binding to TRPV1, capsaicin causes the channel to open, leading to depolarization, initiation of action potential, and pain signal transmission to the spinal cord . This initial sensation of pain is followed by desensitization of the sensory neurons, leading to an analgesic effect .
Biochemical Pathways
Capsaicin influences several metabolic pathways. It stimulates the release of catecholamine from catecholaminergic neurons in the brain, promoting weight loss . It also affects lipid metabolism, energy metabolism, and antioxidant stress pathways . Capsaicin’s biosynthesis involves the condensation of vanillylamine (derived from phenylalanine) with a branched-chain fatty acid (from valine or leucine precursors) .
Pharmacokinetics
The pharmacological activity of capsaicin-like compounds depends on several factors like the dose, the route of administration, and most importantly, its concentration at target tissues .
Result of Action
Capsaicin has multiple molecular and cellular effects. It triggers a topical hypersensitivity reaction on the skin, leading to alterations in pain mechanisms . It also provokes apoptotic and inhibitory effects in various human cancer cells . Furthermore, capsaicin has been shown to exert vasodilator effects and increase gastric blood flow .
Action Environment
Environmental factors significantly influence capsaicin’s action. For instance, the pungency of chili peppers, which is attributed to capsaicin content, can vary depending on the plant’s genotype and environmental stimuli . Capsaicin levels have been found to increase with salinity, peaking at certain conditions . Furthermore, the pungency is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .
Analyse Biochimique
Biochemical Properties
Capsaicin interacts with various enzymes, proteins, and other biomolecules. It activates heat-sensitive receptors in the body, specifically the transient receptor potential vanilloid receptor 1 (TRPV1), which is responsible for the perception of heat and pain . Capsaicin’s potent biological effects are intimately related to metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress .
Cellular Effects
Capsaicin has a significant impact on various types of cells and cellular processes. It can reduce oxidative stress-induced cell damage by activating several signaling pathways and transcription factors, promoting the cell self-protection mechanisms, and enhancing the antioxidant capacity of cells . Capsaicin also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Capsaicin exerts its effects at the molecular level through its action on the TRPV1 channels, which are found in many cell types, including immune, neuronal, epithelial, and muscular cells . It selectively stimulates and in high doses defunctionalizes capsaicin-sensitive chemonociceptors with C and Aδ afferent fibers .
Temporal Effects in Laboratory Settings
The effects of capsaicin change over time in laboratory settings. For instance, capsaicin can reduce the area of infarction and improve neurological outcomes in animal models of stroke . It also has been found to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of capsaicin vary with different dosages in animal models. For example, capsaicin given in systemic inflammation/sepsis exerted beneficial antioxidant and anti-inflammatory effects . Both proepileptic and antiepileptic effects of capsaicin in animal models of epilepsy have been proposed .
Metabolic Pathways
Capsaicin is involved in various metabolic pathways. It is intimately related to metabolic pathways such as lipid metabolism, energy metabolism, and antioxidant stress . Capsaicinoids are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways .
Transport and Distribution
Capsaicin is transported and distributed within cells and tissues. It acts on the capsaicin receptor or transient receptor potential cation channel vanilloid subfamily member 1 (TRPV1), which is expressed in peripheral and central branches of capsaicin-sensitive nociceptive neurons, sensory ganglia, the spinal cord, and different brain regions in neuronal cell bodies, dendrites, astrocytes, and pericytes .
Subcellular Localization
Capsaicin is mainly located in the vacuole of the cells . The electron-dense granules varied in size from smaller than 1 μm to larger than 2 μm in diameter. They were thought to be capsaicinoid and were observed only in the epidermal cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Capsaicin can be synthesized through several methods, including:
Ethanol Extraction: This involves soaking dried chili peppers in ethanol, followed by filtration and evaporation to obtain purified capsaicin oil or crystals.
Acetone Extraction: Similar to ethanol extraction but uses acetone as the solvent, which requires careful handling due to its toxicity.
Supercritical CO2 Extraction: This method uses highly pressurized carbon dioxide to selectively extract capsaicin, requiring specialized equipment.
Industrial Production Methods: Industrial production of capsaicin often involves large-scale extraction from chili peppers using solvents like ethanol or supercritical CO2. The extracted capsaicin is then purified and crystallized for use in various applications .
Analyse Des Réactions Chimiques
Capsaicin undergoes several types of chemical reactions, including:
Oxidation: Capsaicin can be oxidized to form various metabolites, such as 16-hydroxycapsaicin and 17-hydroxycapsaicin.
Reduction: Reduction reactions can modify the double bonds in the capsaicin molecule, altering its chemical properties.
Substitution: Capsaicin can undergo substitution reactions, particularly at the vanillyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxy derivatives and modified capsaicinoids .
Comparaison Avec Des Composés Similaires
- Dihydrocapsaicin
- Homocapsaicin
- Nordihydrocapsaicin
- Nonivamide
These compounds share similar structures but differ in the length and saturation of their hydrocarbon chains . Capsaicin is unique due to its high potency and widespread use in various applications .
Capsaicin’s distinctiveness lies in its potent activation of the transient receptor potential vanilloid 1 receptor, making it a valuable tool in pain research and therapeutic applications .
Propriétés
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUWZUDDOIDPM-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Record name | capsaicin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Capsaicin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020241 | |
Record name | Capsaicin | |
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Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder. | |
Record name | Capsaicin | |
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Record name | Capsaicin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CAPSAICIN | |
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Boiling Point |
210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F | |
Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Flash Point |
113 °C (235 °F) - closed cup | |
Record name | CAPSAICIN | |
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Solubility |
Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid | |
Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Capsaicin | |
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Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Capsaicin has been shown to reduce the amount of substance P associated with inflammation - however this is not believed to be its main mechanism in the relief of pain. Capsaicin's mechanism of action is attributed to "defunctionalization" of nociceptor fibers by inducing a topical hypersensitivity reaction on the skin. This alteration in pain mechanisms is due to many of the following: temporary loss of membrane potential, inability to transport neurotrophic factors leading to altered phenotype, and reversible retraction of epidermal and dermal nerve fiber terminals., Capsaicin, the pungent constituent of chili peppers, represents the paradigm for the capsaicinoids or vanilloids, a family of compounds shown to stimulate and then desensitize specific subpopulations of sensory receptors, including C-polymodal nociceptors, A-delta mechanoheat nociceptors and warm receptors of the skin, as well as enteroceptors of thin afferent fibers. ..., ... In rats desensitized by intraperitoneal (ip) capsaicin (i.e., abdominal non-systemic desensitization), mainly the first but not the later fever phases were reduced. The postprandial hyperthermia to intragastric injection of BaSO4 suspension was attenuated by either ip or perineural capsaicin treatment., ... Heat and protons as well as capsaicin activate VR1 to induce the influx of cations, particularly Ca2+ and Na+ ions. Characteristic effects of capsaicin are the induction of a burning sensation after acute administration and the desensitization of sensory neurons after large doses and prolonged administration. ... Capsaicin alters several visceral functions. ... Capsaicin affects thermoregulation after intra-hypothalamic injection and releases glutamate from the hypothalamus and cerebral cortex slices, while VR1-like immunoreactivity is not apparent in these regions., ... 0.4 and 4 uM of capsaicin produced a significant tonic block on voltage-activated Na+ current (I(Na)) evoked by a depolarizing step to -40 mV from a holding potential of -100 mV (49 +/- 7% n=11, p<0.05 and 72 +/- 13% n=4, p<0.05 respectively). ... Capsaicin slowed the time decay of inactivation of I(Na), and increased the time constant of the recovery of inactivation. Capsaicin and tetrodotoxin (TTX) depressed contractility of isolated electrically driven left rat atria, being the depression of maximal velocity of force development (dF/dt(max)) with respect to control values of 19 +/- 3% at 1 uM of capsaicin and 22 +/- 2% at 1 uM of TTX., For more Mechanism of Action (Complete) data for CAPSAICIN (8 total), please visit the HSDB record page. | |
Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Color/Form |
Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales | |
CAS No. |
404-86-4 | |
Record name | Capsaicin | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Record name | CAPSAICIN | |
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Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Melting Point |
65 °C, 149 °F | |
Record name | Capsaicin | |
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Record name | CAPSAICIN | |
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Record name | Capsaicin | |
Source | Human Metabolome Database (HMDB) | |
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Record name | CAPSAICIN | |
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URL | https://www.osha.gov/chemicaldata/1014 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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